(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Attached to this ring is a cyclopropyl group, which is a three-carbon ring. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The cyclopropyl group could be introduced through a cyclopropanation reaction. The pyrrolidine ring could be synthesized through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and cyclopropyl groups would introduce some rigidity into the molecule, while the pyrrolidine ring could potentially exist in different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, which can participate in various reactions such as nucleophilic substitution or reduction . The cyclopropyl group is also known to be reactive under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Scientific Research Applications
Analytical Methodologies and Drug Metabolism
HPLC of Basic Drugs on Microparticulate Strong Cation-exchange Materials
High-Performance Liquid Chromatography (HPLC) has been utilized for the analysis of basic drugs, including methodologies that could be applied to novel compounds like (5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone for their analytical characterization or determination in various matrices. The use of propylsulphonic acid-modified silica HPLC columns demonstrates the potential for specific retention and peak shape optimization, crucial for the analysis of basic compounds in forensic and pharmaceutical sciences (Flanagan et al., 2001).
Chemical Inhibitors of Cytochrome P450 Isoforms
Understanding the metabolism of novel compounds is crucial for their development and safe use. Research on potent and selective chemical inhibitors for various CYP isoforms helps in deciphering the metabolism pathways of drugs, which is vital for predicting drug-drug interactions. This knowledge base could be applied to studying the metabolism of this compound and its interactions with other compounds (Khojasteh et al., 2011).
Biological Activities and Therapeutic Potentials
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the compound , is a versatile scaffold in drug discovery, utilized in the development of biologically active compounds targeting a wide range of diseases. The review on pyrrolidine and its derivatives highlights the structural significance and therapeutic potentials, which might be applicable to understanding the biological activities of this compound (Li Petri et al., 2021).
Applications of Redox Mediators in Treatment of Organic Pollutants
The research into enzymatic approaches for the remediation of organic pollutants, utilizing redox mediators to enhance the efficiency of degradation, provides insights into potential environmental applications of novel compounds. Such methodologies could be explored for the degradation or transformation of pollutants, where this compound or its derivatives might play a role (Husain & Husain, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)9-4-5-14(7-9)12(15)10-6-11(18-13-10)8-2-3-8/h6,8-9H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPGIRCBTVFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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